molecular formula C20H19N3O4 B10992021 4-({[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid

4-({[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid

Cat. No.: B10992021
M. Wt: 365.4 g/mol
InChI Key: GYLRMHSTLMNDRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a pyridazinone moiety, and a butanoic acid group

Preparation Methods

The synthesis of 4-({[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyridazinone ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the naphthalene ring:

    Acetylation: The acetyl group is introduced to the compound through an acetylation reaction.

    Formation of the butanoic acid group:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-({[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

    Hydrolysis: The ester or amide bonds within the compound can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-({[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound may be used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-({[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-({[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

4-[[2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C20H19N3O4/c24-18(21-11-3-6-20(26)27)13-23-19(25)10-9-17(22-23)16-8-7-14-4-1-2-5-15(14)12-16/h1-2,4-5,7-10,12H,3,6,11,13H2,(H,21,24)(H,26,27)

InChI Key

GYLRMHSTLMNDRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.